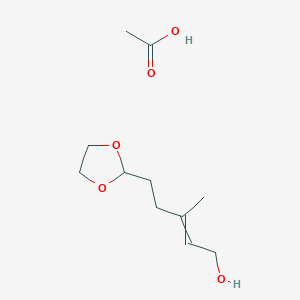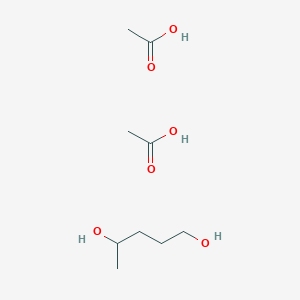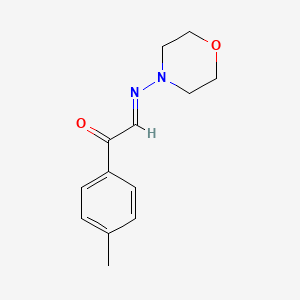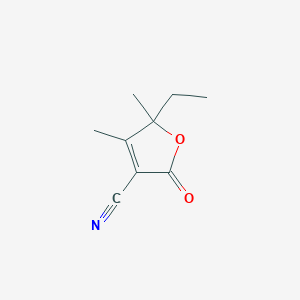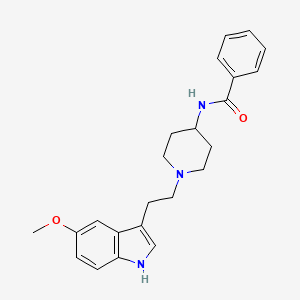
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide group attached to a piperidine ring, which is further connected to an indole moiety with a methoxy substitution. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route begins with the preparation of 5-methoxyindole-2-carboxylic acid, which is then converted to 5-methoxyindoline through a series of reactions involving reduction and cyclization . The next step involves the formation of the piperidine ring, which is achieved by reacting the intermediate with appropriate reagents under controlled conditions . Finally, the benzamide group is introduced through an acylation reaction, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the methoxy group, indole ring, and piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents on the indole or piperidine rings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a carboxylic acid derivative, while reduction of the benzamide group may produce an amine derivative.
科学的研究の応用
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor agonist.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
類似化合物との比較
Similar Compounds
Melatonin: Structurally similar due to the presence of an indole moiety with a methoxy substitution.
5-Methoxy-N,N-dimethyltryptamine: Shares the indole structure with a methoxy group but differs in the side chain and functional groups.
N-Acetyl-5-methoxytryptamine: Another compound with a similar indole core and methoxy substitution.
Uniqueness
Benzamide, N-(1-(2-(5-methoxy-1H-indol-3-yl)ethyl)-4-piperidinyl)- is unique due to the presence of the piperidine ring and benzamide group, which confer distinct chemical and biological properties
特性
CAS番号 |
35631-12-0 |
|---|---|
分子式 |
C23H27N3O2 |
分子量 |
377.5 g/mol |
IUPAC名 |
N-[1-[2-(5-methoxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide |
InChI |
InChI=1S/C23H27N3O2/c1-28-20-7-8-22-21(15-20)18(16-24-22)9-12-26-13-10-19(11-14-26)25-23(27)17-5-3-2-4-6-17/h2-8,15-16,19,24H,9-14H2,1H3,(H,25,27) |
InChIキー |
RJCNBUQKBYZALC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2CCN3CCC(CC3)NC(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


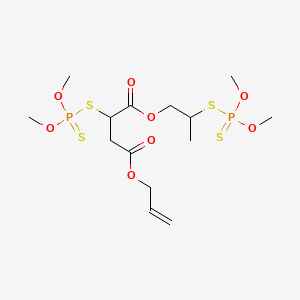
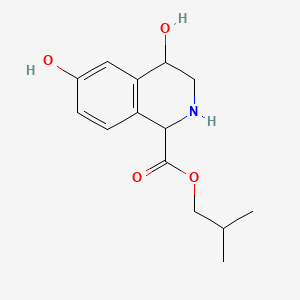
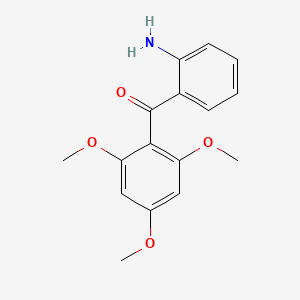

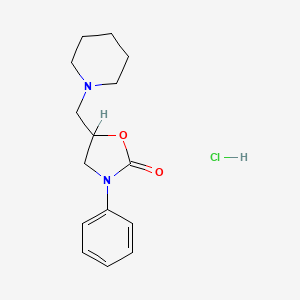
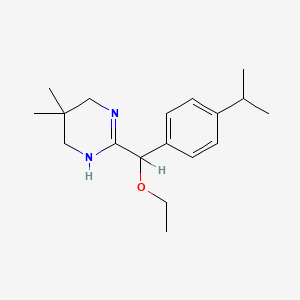
![2-(Methanesulfinyl)-1-[2-(methylamino)phenyl]ethan-1-one](/img/structure/B14688326.png)
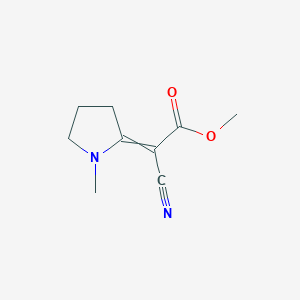
![5H-7,11-Methanofuro[3,4-g]naphtho[1,2-c][1,2]benzothiazine-8,10-dione](/img/structure/B14688334.png)
